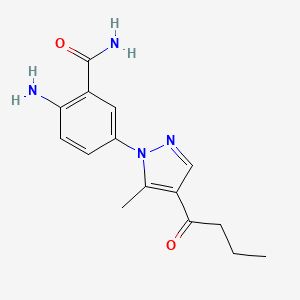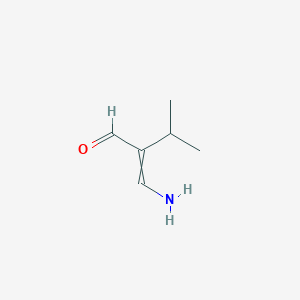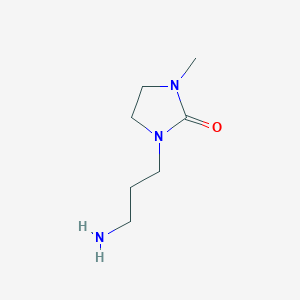
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide is a compound that belongs to the class of benzamides and pyrazoles It features a benzamide core substituted with an amino group and a pyrazole ring, which is further functionalized with a butanoyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide typically involves the condensation of 2-amino-5-aminobenzamide with 4-butanoyl-5-methylpyrazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides and pyrazoles.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(4-acetyl-5-methylpyrazol-1-yl)benzamide
- 2-Amino-5-(4-propionyl-5-methylpyrazol-1-yl)benzamide
- 2-Amino-5-(4-butanoyl-3-methylpyrazol-1-yl)benzamide
Uniqueness
2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Eigenschaften
Molekularformel |
C15H18N4O2 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H18N4O2/c1-3-4-14(20)12-8-18-19(9(12)2)10-5-6-13(16)11(7-10)15(17)21/h5-8H,3-4,16H2,1-2H3,(H2,17,21) |
InChI-Schlüssel |
ZESBQVHFXWDEAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)N)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
![8-Azaspiro[4.5]decan-8-amine](/img/structure/B13874647.png)

![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)


![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)

![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)


